6-Bromo-4,4-dimethylchroman
Overview
Description
6-Bromo-4,4-dimethylchroman is a heterocyclic organic compound with the molecular formula C11H13BrO It is a derivative of chroman, characterized by the presence of a bromine atom at the 6th position and two methyl groups at the 4th position
Mechanism of Action
Target of Action
6-Bromo-4,4-dimethylchroman is an important intermediate in the preparation of some medicines . It is known to be used in the synthesis of tazarotene , SSRT5 antagonists , and RAR-γ retinoid receptors . These targets play crucial roles in various biological processes, including skin health, serotonin regulation, and retinoid signaling respectively .
Mode of Action
Given its use in the synthesis of the aforementioned compounds, it can be inferred that it interacts with its targets through a series of chemical reactions, leading to the formation of the final active compounds .
Biochemical Pathways
The synthesis of this compound involves a one-pot method starting from bromobenzene and involves chlorosulfonation, reduction, etherization, and cyclization . The byproducts in the first two steps are used as the catalyst in the third step . This synthesis process affects the biochemical pathways related to the synthesis of the final active compounds .
Result of Action
The molecular and cellular effects of this compound’s action would be largely determined by the final active compounds that it helps synthesize. For instance, in the case of tazarotene, the compound could contribute to the regulation of skin cell growth and differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4,4-dimethylchroman typically involves a multi-step process starting from bromobenzene. One common method includes the following steps:
Chlorosulfonation: Bromobenzene undergoes chlorosulfonation in the presence of chlorosulfonic acid and sodium chloride to form an intermediate arylsulfonic chloride.
Reduction: The arylsulfonic chloride is then reduced using reagents such as iodine and phosphorus.
Etherization and Cyclization: The reduced intermediate undergoes etherization and cyclization with 1-bromo-3-methylbut-2-ene to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-4,4-dimethylchroman can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted chromans, while oxidation can produce chromanones.
Scientific Research Applications
6-Bromo-4,4-dimethylchroman has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is a precursor in the synthesis of drugs targeting specific receptors and enzymes.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
6-Bromo-4,4-dimethylthiochroman: Similar in structure but contains a sulfur atom instead of an oxygen atom.
4,4-Dimethylchroman: Lacks the bromine atom at the 6th position.
6-Bromo-4-methylchroman: Contains only one methyl group at the 4th position.
Uniqueness: 6-Bromo-4,4-dimethylchroman is unique due to the combination of its bromine atom and two methyl groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals .
Properties
IUPAC Name |
6-bromo-4,4-dimethyl-2,3-dihydrochromene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-11(2)5-6-13-10-4-3-8(12)7-9(10)11/h3-4,7H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVHFVGZHIQVNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC2=C1C=C(C=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451344 | |
Record name | 6-bromo-4,4-dimethyl-chroman | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1027915-16-7 | |
Record name | 6-bromo-4,4-dimethyl-chroman | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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